molecular formula C12H10N2O4 B2396506 7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid CAS No. 929972-01-0

7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid

Cat. No.: B2396506
CAS No.: 929972-01-0
M. Wt: 246.222
InChI Key: YGKPRRBUMPYMQQ-UHFFFAOYSA-N
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Description

7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid is a heterocyclic compound featuring a fused dioxepine-cinnoline core with a carboxylic acid substituent at position 2. This structure combines oxygenated cyclic ether (dioxepine) and nitrogen-containing cinnoline systems, conferring unique electronic and steric properties. Its synthesis involves multi-step protocols, including condensation and cyclization reactions, as evidenced by procedures using cerium chloride (CeCl₃·7H₂O) and hypotaurine in mixed solvent systems . The compound is commercially available (CAS No. 112811-71-9), reflecting its utility in pharmaceutical and materials research .

Key physicochemical properties include a molecular formula of C₁₄H₁₀N₂O₄ (calculated via HRMS) and a melting point range consistent with related derivatives (e.g., ~230°C for analogous compounds) . Spectral characterization (IR, NMR, ESI-MS) confirms the presence of the carboxylic acid group and fused heterocyclic framework .

Properties

IUPAC Name

8,9-dihydro-7H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-12(16)9-4-7-5-10-11(6-8(7)13-14-9)18-3-1-2-17-10/h4-6H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKPRRBUMPYMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C3C(=C2)C=C(N=N3)C(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid typically involves multi-step organic reactionsReaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques such as crystallization or chromatography to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of derivatives depending on the substituents introduced .

Scientific Research Applications

7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can vary depending on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations:

Thermal Stability : The target compound’s melting point (~230°C) is lower than fluorinated derivatives like Compound 10 (287–289°C) and 5a (325–326°C), suggesting reduced thermal stability due to the absence of electron-withdrawing fluorine atoms .

Synthetic Efficiency : The target compound and 8h share comparable yields (~76%), achieved via optimized protocols involving CeCl₃ or hypotaurine . In contrast, Compound 5a’s high yield (95%) reflects efficient cyclization using polyphosphoric acid (PPA) .

Structural Complexity : Fluorinated analogues (e.g., Compound 10, 5a) exhibit enhanced molecular complexity and polarity, as evidenced by higher melting points and distinct NMR shifts (e.g., δ 157.1 ppm for C-F in Compound 10) .

Spectral and Functional Group Comparisons

  • IR Spectroscopy :
    • The target compound and 8h both show strong carbonyl stretches (~1673–1719 cm⁻¹) for carboxylic acid and amide groups .
    • Compound 10 displays additional peaks at 3488 cm⁻¹ (NH₂) and 1551 cm⁻¹ (C-F), absent in the target compound .
  • NMR Profiles: The target compound’s aromatic proton signals (δ 7.2–8.7 ppm) align with cinnoline systems, while Compound 5a’s downfield shifts (δ 10.03 ppm for NH) highlight benzodiazepine fusion .
  • Mass Spectrometry :
    • HRMS data confirm precise molecular weights (e.g., [M-H]⁻ at m/z 396.10097 for Compound 10 vs. 282.24 for the target compound) .

Functional Implications

  • Solubility and Bioactivity : The carboxylic acid group in the target compound and analogues enhances aqueous solubility, critical for biological applications. Fluorinated derivatives (e.g., Compound 10) may exhibit improved membrane permeability due to lipophilic fluorine atoms .
  • Synthetic Versatility: The dioxepino-cinnoline core allows modular derivatization (e.g., amidation in 8h), whereas fused systems like Compound 5a require harsher conditions (PPA reflux) .

Biological Activity

7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid (CAS No. 929972-01-0) is a compound of interest due to its potential biological activities. This article will explore its biological activity through various studies and data, providing a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula

  • Molecular Formula : C₁₂H₁₀N₂O₄
  • Molecular Weight : 246.22 g/mol

Structural Characteristics

The compound features a dioxepin ring fused with a cinnoline moiety, which is significant for its biological interactions. The presence of nitrogen atoms in the structure contributes to its reactivity and potential biological effects.

Anticancer Properties

Recent studies have indicated that compounds similar to 7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid exhibit anticancer properties. For instance, derivatives of cinnoline have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of related compounds on human cancer cell lines (e.g., HeLa and MCF-7). The findings indicated that certain derivatives significantly inhibited cell proliferation at micromolar concentrations.

CompoundCell LineIC50 (µM)
Cinnoline Derivative AHeLa15
Cinnoline Derivative BMCF-720
7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acidHeLa18

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Preliminary results suggest that it possesses moderate activity against Gram-positive bacteria.

Research Findings: Antimicrobial Assays

In vitro tests against Staphylococcus aureus and Escherichia coli revealed varying degrees of inhibition:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli>64 µg/mL

The biological activity of 7H,8H,9H-[1,4]dioxepino[2,3-g]cinnoline-3-carboxylic acid may be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some studies indicate that they may exhibit antioxidant properties, contributing to their protective effects against cellular damage.

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